[(4-Methylpyridin-3-yl)sulfanyl](phenyl)methanone
Description
(4-Methylpyridin-3-yl)sulfanylmethanone is a sulfur-containing aromatic ketone featuring a pyridine ring substituted with a methyl group at the 4-position and a sulfanyl (thioether) linkage to a phenyl methanone group. The compound is annotated in PubChemLite () but lacks associated patents or literature citations, indicating it may be understudied or novel in application .
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
S-(4-methylpyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C13H11NOS/c1-10-7-8-14-9-12(10)16-13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
XVGQAAQJDJPRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 4-methylpyridine-3-thiol with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Methylpyridin-3-yl)sulfanylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are often conducted under acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(4-Methylpyridin-3-yl)sulfanylmethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methylpyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues, stabilizing the compound-protein complex. These interactions can alter the conformation and function of the target proteins, thereby exerting the compound’s effects.
Comparison with Similar Compounds
Structural Analogues with Pyridine/Quinoline Cores
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|
| (4-Methylpyridin-3-yl)sulfanylmethanone | 4-methylpyridine, sulfanyl linkage, phenyl methanone | ~229.3 | Limited data; potential intermediate for drug discovery | |
| (3-Chloropyridin-2-yl)(phenyl)methanone | 3-chloropyridine, phenyl methanone | 233.67 | Synthesized via FeCl₂·4H₂O-catalyzed oxidation; 22–61% yields | |
| Phenyl(quinolin-4-yl)methanone | Quinoline core, phenyl methanone | 234.09 | High-yield synthesis (61%) using FeCl₂·4H₂O; yellow oil form | |
| Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone | Pyridine, trifluoromethylphenyl | 277.25 | High structural similarity (0.92); electron-withdrawing CF₃ group |
Key Observations :
- Synthetic Accessibility: Quinoline derivatives (e.g., Phenyl(quinolin-4-yl)methanone) are synthesized efficiently using iron catalysts, suggesting scalable routes for similar compounds .
Heterocyclic and Sulfur-Containing Analogues
Key Observations :
- Complexity vs. Bioactivity : Compounds like SRR1 demonstrate that sulfur-linked aromatic ketones can modulate biological pathways, though the target compound’s simpler structure may lack such specificity .
- Industrial Relevance : High-purity benzofuran derivatives (e.g., CAS 338411-49-7) are prioritized as API intermediates, highlighting the importance of sulfanyl groups in medicinal chemistry .
Substituent-Driven Physicochemical Variations
Key Observations :
- Lipophilicity: Phenoxy groups (e.g., in CAS 17738-45-3) may improve membrane permeability compared to sulfanyl linkages .
Biological Activity
(4-Methylpyridin-3-yl)sulfanylmethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring with a methyl group at the 4-position, linked to a phenyl group through a sulfur atom. Its molecular formula is C12H11N1OS, with a molecular weight of approximately 233.29 g/mol. The structural formula can be represented as follows:
The biological activity of (4-Methylpyridin-3-yl)sulfanylmethanone is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The sulfur atom in the sulfanyl group may play a crucial role in mediating these interactions, potentially influencing pathways related to inflammation and cancer progression.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. Several studies have demonstrated that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 5.2 | |
| A549 | 7.8 | |
| HeLa | 6.5 |
These results suggest that (4-Methylpyridin-3-yl)sulfanylmethanone may possess significant anticancer properties, warranting further investigation.
Case Studies
- Study on MCF-7 Cells : A study published in 2022 explored the effects of (4-Methylpyridin-3-yl)sulfanylmethanone on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 5.2 µM, indicating potent cytotoxicity and suggesting its potential as a chemotherapeutic agent.
- In Vivo Studies : Preliminary in vivo studies have shown that administering (4-Methylpyridin-3-yl)sulfanylmethanone can lead to reduced tumor growth in animal models, supporting its potential therapeutic use against cancer.
Synthesis Methods
The synthesis of (4-Methylpyridin-3-yl)sulfanylmethanone can be achieved through several methods, including:
- Condensation Reactions : Reacting 4-methylpyridine with phenylmethanone in the presence of sulfur-containing reagents.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the sulfanyl group onto the phenyl ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
